molecular formula C7H15NO B12986560 (3R,4S)-4-propylpyrrolidin-3-ol

(3R,4S)-4-propylpyrrolidin-3-ol

Cat. No.: B12986560
M. Wt: 129.20 g/mol
InChI Key: PYJRWXOAVMGHNR-BQBZGAKWSA-N
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Description

(3R,4S)-4-Propylpyrrolidin-3-ol (CAS 766508-81-0) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and organic synthesis. This compound serves as a critical stereospecific building block for constructing complex bioactive molecules and active pharmaceutical ingredients (APIs). Its defined (3R,4S) stereochemistry is essential for precise interactions with biological targets, while the hydroxyl group provides a versatile handle for further synthetic derivatization . The primary research application of this compound is as a key synthon in asymmetric synthesis, particularly in the development of central nervous system (CNS) targeted therapies and enzyme inhibitors. The propyl side chain influences the molecule's lipophilicity, which can be a crucial factor in optimizing drug-like properties such as membrane permeability and binding affinity . This makes it a valuable intermediate in drug discovery programs, including those focused on neurology and metabolic diseases. Supplied as a high-purity compound (NLT 98%), (3R,4S)-4-Propylpyrrolidin-3-ol is characterized by techniques including NMR and HPLC to ensure batch-to-batch reproducibility for critical research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3R,4S)-4-propylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

PYJRWXOAVMGHNR-BQBZGAKWSA-N

Isomeric SMILES

CCC[C@H]1CNC[C@@H]1O

Canonical SMILES

CCCC1CNCC1O

Origin of Product

United States

Preparation Methods

The preparation of (3R,4S)-4-propylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent, such as tetrahydrofuran (THF) or ethanol. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved.

Industrial production methods may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. For example, the use of lipase-mediated resolution protocols has been reported for the synthesis of similar chiral pyrrolidines .

Chemical Reactions Analysis

(3R,4S)-4-propylpyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.

In substitution reactions, nucleophiles such as alkyl halides or acyl chlorides can be used to introduce different functional groups onto the pyrrolidine ring. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3R,4S)-4-propylpyrrolidin-3-ol can yield the corresponding ketone or aldehyde derivatives .

Scientific Research Applications

(3R,4S)-4-propylpyrrolidin-3-ol has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of (3R,4S)-4-propylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in metabolic pathways, influencing the rate of biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Stereochemical Impact on Binding Interactions

Compound Key Interactions with HILDH Reference
(2S,3R,4R)-4-HIL Hydrogen bonds with Asp261, Tyr267
(2S,3R,4S)-4-HIL No interaction with Asp261 or Tyr267

Substituent Variations in Pyrrolidine Derivatives

(3S,4R)-4-Benzylpyrrolidin-3-ol

This compound features a benzyl group at the 4-position instead of a propyl chain. The aromatic benzyl group enhances lipophilicity (logP ~2.1 vs. Its molecular weight (205.27 g/mol) is higher due to the benzyl substituent, which may influence pharmacokinetic properties .

(3R,4R)-4-Amino-piperidin-3-ol Derivatives

The piperidine analog (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol includes a methoxyphenyl-pyrrolotriazine moiety, enabling interactions with kinase targets. This compound’s crystalline forms are used in cancer therapeutics due to their stability and solubility profiles .

Table 2: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight (g/mol) Key Applications Reference
(3R,4S)-4-Propylpyrrolidin-3-ol Propyl 143.23 Ligand design
(3S,4R)-4-Benzylpyrrolidin-3-ol Benzyl 205.27 Custom synthesis
(3R,4R)-4-Amino-piperidin-3-ol derivative Methoxyphenyl-pyrrolotriazine 443.48 Cancer therapy

Functional Group Modifications

(3R,4S)-3,4-Isopropylidenedioxy-3,4-dihydro-2H-pyrrole 1-oxide

This nitrone derivative contains an isopropylidene dioxy group, enabling participation in 1,3-dipolar cycloadditions for synthesizing polyhydroxypyrrolidines. These compounds are glycosidase inhibitors, contrasting with the simpler hydroxyl and propyl groups of (3R,4S)-4-propylpyrrolidin-3-ol, which lack such reactive functionality .

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